

The Emergence of a Novel Synthetic Cannabinoid: A Technical Overview of Cumyl CBMINACA

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cumyl-CBMINACA	
Cat. No.:	B10820178	Get Quote

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Introduction

This technical guide provides a comprehensive overview of the synthetic cannabinoid **Cumyl-CBMINACA** (SGT-277), a substance that has emerged within the constantly evolving landscape of new psychoactive substances (NPS). First formally identified in Germany in February 2020, this indazole-3-carboxamide derivative has drawn the attention of the scientific and forensic communities due to its potent pharmacological activity.[1] This document details the discovery and initial identification of **Cumyl-CBMINACA**, its analytical characterization, pharmacological properties, and the experimental methodologies employed for its detection and analysis.

Discovery and First Identification

Cumyl-CBMINACA was first reported in Germany in February 2020.[1] As a member of the synthetic cannabinoid class, its structure is characterized by an indazole core, a cyclobutylmethyl tail, and a cumyl linked group, distinguishing it from many earlier generations of synthetic cannabinoids.

Chemical and Physical Data



The fundamental chemical and physical properties of **Cumyl-CBMINACA** are summarized in the table below.

Property	Value
IUPAC Name	1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide
Molecular Formula	C22H25N3O
Molar Mass	347.462 g⋅mol ⁻¹
CAS Number	3001262-62-7
InChI Key	CFMZQSDQCNKGII-UHFFFAOYSA-N

Analytical Identification and Characterization

The unambiguous identification of **Cumyl-CBMINACA** in seized materials and biological matrices relies on a combination of advanced analytical techniques. Gas chromatographymass spectrometry (GC-MS), liquid chromatography-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS), and nuclear magnetic resonance (NMR) spectroscopy are the primary methods employed for its structural elucidation and confirmation.[2][3][4][5]

Experimental Protocols

A standardized protocol for the extraction of **Cumyl-CBMINACA** from herbal blends for subsequent analysis is as follows:

- Approximately 1 gram of the homogenized herbal material is weighed.
- The sample is extracted with 10 mL of a suitable organic solvent, such as methanol or acetonitrile.
- The mixture is subjected to vortexing for 5-10 minutes, followed by centrifugation to separate the solid plant material from the supernatant.
- The supernatant is carefully collected and can be directly analyzed or further diluted as required for the specific analytical instrument.



GC-MS provides valuable information on the fragmentation pattern of the molecule, aiding in its identification.

- Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A typical program starts at a low temperature (e.g., 100°C), ramps up to a high temperature (e.g., 300°C) to ensure elution of the analyte.
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
- Data Acquisition: Full scan mode to capture the complete mass spectrum.

LC-HRMS, particularly LC-QTOF-MS, is crucial for determining the accurate mass of the parent molecule and its fragments, leading to the confirmation of its elemental composition.

- Liquid Chromatograph: A UHPLC system with a C18 reversed-phase column.
- Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
- Mass Spectrometer: A QTOF mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA)
 can be used to collect both precursor and product ion spectra.

Pharmacology and Metabolism

Cumyl-CBMINACA is a potent agonist of both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), with a higher affinity for the CB1 receptor.[6] The activation of the CB1 receptor, which is predominantly expressed in the central nervous system, is responsible for the psychoactive effects of this compound.

Receptor Binding and Activation



Receptor	Binding Affinity (K _i)	Functional Activity (EC50)
Human CB1	Potent Agonist	0.58 nM
Human CB ₂	Potent Agonist	6.12 nM

Note: Lower K_i and EC₅₀ values indicate higher binding affinity and potency, respectively.[6]

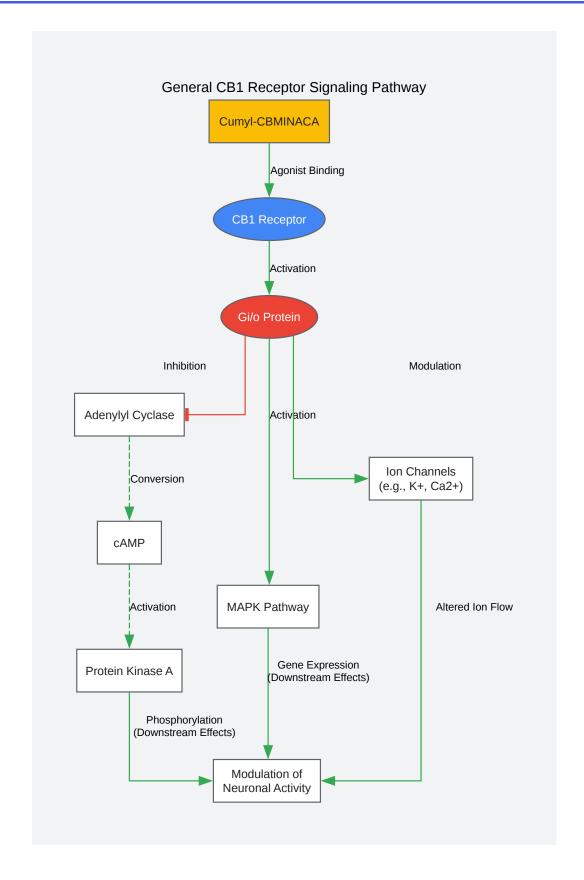
Metabolism

In vitro studies using human liver microsomes have shown that **Cumyl-CBMINACA** is extensively metabolized. The primary metabolic pathways include hydroxylation of the cumyl and cyclobutylmethyl moieties, as well as oxidative decyanation. The identification of specific metabolites is crucial for developing reliable methods for detecting **Cumyl-CBMINACA** use in toxicological screenings.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in the action and analysis of **Cumyl-CBMINACA**, the following diagrams have been generated using the DOT language.

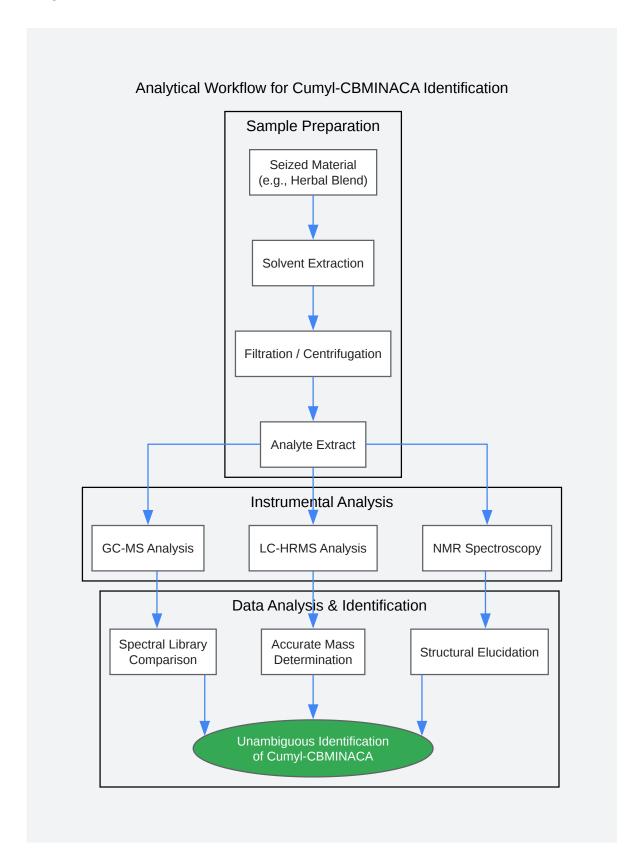




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Caption: General signaling cascade following the activation of the CB1 receptor by **Cumyl-CBMINACA**.





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- To cite this document: BenchChem. [The Emergence of a Novel Synthetic Cannabinoid: A Technical Overview of Cumyl-CBMINACA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10820178#cumyl-cbminaca-discovery-and-first-identification]

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